Sarcosine-13C

Stable isotope dilution mass spectrometry Metabolomics Dansylation derivatization

Endogenous sarcosine background in biological matrices compromises LC-MS quantification accuracy when unlabeled standards are used, while deuterated analogs (sarcosine-d₃) introduce retention time shifts from deuterium isotope effects. Sarcosine-13C (M+1 Da mass shift) resolves both for SID-MS workflows. • ≥99 atom % ¹³C isotopic purity with ≤1% unlabeled background for SID-LC-MS/MS • Validated dansylation-based platform achieves ~5.3% RSD precision with >2-order linear dynamic range • Co-elutes identically with endogenous analyte; no chromatographic shift vs. deuterated IS • Essential for prostate cancer biomarker quantification and GNMT activity assays Supplied as a solid with certificate of analysis; research use only.

Molecular Formula C3H7NO2
Molecular Weight 90.09 g/mol
Cat. No. B12058899
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSarcosine-13C
Molecular FormulaC3H7NO2
Molecular Weight90.09 g/mol
Structural Identifiers
SMILESCNCC(=O)O
InChIInChI=1S/C3H7NO2/c1-4-2-3(5)6/h4H,2H2,1H3,(H,5,6)/i1+1
InChIKeyFSYKKLYZXJSNPZ-OUBTZVSYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sarcosine-13C Procurement Specifications


Sarcosine-13C (N-Methylglycine-13C, CAS 1173018-85-3) is a stable isotope-labeled variant of the endogenous amino acid derivative sarcosine, wherein a single carbon atom is substituted with the non-radioactive carbon-13 isotope. Sarcosine itself functions as a competitive glycine transporter type 1 (GlyT1) inhibitor with an IC₅₀ of approximately 91 µM for GlyT1 and >1,000 µM for GlyT2, and as an N-methyl-D-aspartate (NMDA) receptor co-agonist . The ¹³C-labeled form possesses a molecular weight of 90.09 g/mol, representing a +1 mass shift (M+1) over the unlabeled compound (89.09 g/mol), which enables its analytical discrimination by mass spectrometry . As an intermediate in choline metabolism and a product of glycine N-methyltransferase (GNMT) activity, sarcosine serves as a potential biomarker in prostate cancer diagnostics and schizophrenia research [1]. Sarcosine-13C is supplied with a certified isotopic purity of ≥99 atom % ¹³C and chemical purity of ≥97% (CP) from authorized distributors, with a melting point range consistent with the unlabeled material (208–212 °C) and solubility in water exceeding 89 g/L at 20 °C .

Why Sarcosine-13C Substitution Fails


Substituting Sarcosine-13C with unlabeled sarcosine, deuterated sarcosine (e.g., sarcosine-d₃), or dual-labeled sarcosine (e.g., ¹³C₃,¹⁵N) in quantitative analytical workflows introduces distinct sources of systematic error, matrix-dependent bias, or altered pharmacokinetic behavior that cannot be normalized post hoc by simple mathematical correction. Unlabeled sarcosine lacks the mass shift required for stable isotope dilution mass spectrometry (SID-MS), preventing the co-elution-matched internal standardization that corrects for ion suppression and extraction variability [1]. Deuterated sarcosine-d₃, while carrying a +3 mass shift, exhibits a documented deuterium isotope effect that alters pharmacokinetic parameters relative to the ¹³C-labeled or unlabeled species—deuteration has been shown to affect metabolic stability and drug disposition profiles, causing concern in pharmacokinetic studies . Dual-labeled ¹³C₃,¹⁵N-sarcosine offers superior mass shift (+4) for multiplexed applications but incurs significantly higher synthesis costs driven by the requirement for multiple enriched precursors, making it uneconomical for single-analyte quantification . For environmental fate studies, only the specifically ¹³C-labeled sarcosine (¹³C₃-sarcosine) permits unequivocal differentiation of biogenic non-extractable residues (NERs_bio genic) from xenobiotic NERs (NERs_xenobiotic) in soil mineralization assays—unlabeled sarcosine cannot provide this distinction [2]. These irreconcilable differences mean that direct interchange of sarcosine isotopologues without method re-validation will compromise data integrity, violate regulatory compliance in bioanalytical submissions requiring ±20% accuracy at ng/mL levels [3], and can produce spurious pharmacokinetic conclusions.

Sarcosine-13C Comparative Evidence


Isotopic Discrimination by Dansylation LC-MS

Sarcosine-13C, when incorporated as the ¹³C-dansylated internal standard in the differential ¹²C-/¹³C-isotope dansylation labeling platform, provides a +1 Da mass shift per dansyl group relative to the ¹²C-labeled analyte, enabling co-elution and simultaneous detection by ESI-FTICR MS without chromatographic isotope effect. The Guo et al. (2009) study demonstrated that ¹²C-/¹³C-dansylated metabolite isoforms are coeluted on reversed-phase LC and detected by MS for precise and accurate quantification [1]. In this system, the average relative standard deviation (RSD) for relative quantification across 20 amino acids—a class that includes sarcosine-like primary/secondary amine metabolites—was approximately 5.3% across replicate experiments, representing a precision level that unlabeled external standard calibration cannot achieve in complex biofluid matrices due to uncompensated ion suppression [1]. The absolute concentrations of 93 metabolites in human urine, ranging from 30 nM to 2,510 µM, were determined using this ¹³C-dansyl internal standard method, demonstrating a linear dynamic range spanning over two orders of magnitude for each metabolite [1].

Stable isotope dilution mass spectrometry Metabolomics Dansylation derivatization

Isotopic Purity: 13C vs. d3 Certification

Sarcosine-13C is routinely supplied with a certified isotopic purity of ≥99 atom % ¹³C, as documented in the Sigma-Aldrich Certificate of Analysis for the methyl-¹³C product (Product No. 279420, isotopic purity 99 atom % ¹³C, mass shift M+1) . This level of enrichment ensures that the unlabeled isotopologue contamination is ≤1%, minimizing the contribution of the internal standard to the analyte signal at the m/z of the unlabeled species—a critical requirement for maintaining linearity in the lower quantification range. In comparison, commercially available sarcosine-d₃ (CAS 118685-91-9) typically carries a minimum isotopic enrichment specification, often reported as >98 atom % D for individual deuterium positions, but cumulative deuteration at three positions carries a statistical probability of incomplete labeling that can contribute up to ~3–5% unlabeled or partially labeled species . For dual-labeled sarcosine-¹³C₃,¹⁵N, the isotopic purity specification is typically 99 atom % ¹³C and 98 atom % ¹⁵N, with an overall chemical purity of 97% (CP) and a larger mass shift of M+4 .

Isotopic enrichment certification Internal standard validation LC-MS/MS quantification

Soil Mineralization Kinetics

In a 75-day soil incubation study by Aslam et al. (2023), the mineralization kinetics of ¹³C₃-sarcosine were directly compared with ¹³C₂-glycine, ¹³C,¹⁵N-AMPA, and 2-¹³C,¹⁵N-glyphosate in an agricultural soil. ¹³C₂-glycine and ¹³C₃-sarcosine mineralized rapidly compared to 2-¹³C,¹⁵N-glyphosate and ¹³C,¹⁵N-AMPA [1]. After 75 days, only 0.5% of the initially added 2-¹³C,¹⁵N-glyphosate remained extractable from the soil, whereas approximately 30% of the initially added ¹³C,¹⁵N-AMPA was still extractable, confirming AMPA as a persistent intermediate [1]. The non-extractable residues (NERs) formed from ¹³C,¹⁵N-AMPA were predominantly classified as xenobiotic NERs (NERs_xenobiotic), a toxicologically relevant fraction, in contrast to the three other compounds—including ¹³C₃-sarcosine—for which significant amounts of harmless biogenic NERs (NERs_biogenic) were determined [1]. The study further concluded that 2-¹³C,¹⁵N-glyphosate was biodegraded via two pathways simultaneously, with the sarcosine/glycine pathway (leading to formation of harmless NERs_biogenic) presumably dominating over the AMPA pathway [1].

Environmental fate Non-extractable residues Glyphosate degradation pathway

GNMT Chemical Biopsy for Liver Cancer

Oh et al. (2023) developed an LC-MS-based chemical biopsy approach for noninvasive diagnosis of hepatocellular carcinoma (HCC) by detecting nonradioactive ¹³C-sarcosine produced from administered ¹³C-glycine via hepatic glycine N-methyltransferase (GNMT) activity [1]. ¹³C-Sarcosine showed a strong correlation with GNMT expression in both normal and cancerous liver cells [1]. In an autochthonous animal model that develops visible cancer nodules at 17 weeks, the urinary ¹³C-sarcosine chemical biopsy exhibited notable changes as early as 8 weeks—9 weeks before macroscopic tumor visualization—demonstrating significant correlations with liver GNMT levels and molecular pathological changes [1]. This early detection window is entirely dependent on the ability to discriminate ¹³C-sarcosine derived from the exogenous ¹³C-glycine tracer from endogenous unlabeled sarcosine—a discrimination that unlabeled sarcosine measurement cannot achieve, as endogenous sarcosine background obscures the GNMT activity-dependent signal [1].

Hepatocellular carcinoma Glycine N-methyltransferase Chemical biopsy

Urinary Sarcosine Quantification via 12-Plex MS

A 12-plex UHPLC-MS/MS method employing multiplex tags chemical isotope labeling (MTCIL) with an isotope-labeled sarcosine internal standard achieved a detection limit of 0.02 nM for sarcosine in human urine, with linearity R² of 0.989–0.997, precision of 2.6–11.5%, and accuracy of 96.1–107.4% [1]. This method successfully distinguished urinary sarcosine concentrations between healthy male individuals and prostate cancer (PCa) patients with extremely significant statistical difference (P < 0.001) [1]. In contrast, an enzymatic spectrophotometric method for sarcosine determination in urine achieved a detection limit of 20 nmol/L (20 nM)—a limit that is three orders of magnitude (1,000-fold) higher than the 0.02 nM LOD of the MTCIL-UHPLC-MS/MS method [2]. Although this enzymatic method does not directly compare Sarcosine-13C to an isotopologue, the performance gap demonstrates the quantitative advantage of the MS-based approach for which Sarcosine-13C serves as the internal standard or calibration reference.

Prostate cancer biomarker Multiplex chemical isotope labeling UHPLC-MS/MS

Human Sarcosine Pharmacokinetics

In a preliminary open-label pharmacokinetic study, sarcosine administered orally at doses of 2 g/day and 4 g/day to schizophrenia patients exhibited linear kinetics with a Tmax of approximately 1.5–2.5 hours and a terminal half-life (t½) of approximately 1 hour [1]. These pharmacokinetic parameters are critical for the design of stable isotope tracer studies using Sarcosine-13C, as they define the sampling window for capturing peak enrichment and the washout period required to avoid carryover between dosing intervals. The short half-life (~1 h) of sarcosine also means that deuterated analogs (sarcosine-d₃) are potentially subject to deuterium isotope effects that can alter the apparent t½ through metabolic switching at the N-methyl group—an effect to which ¹³C labeling is far less susceptible because the isotopic substitution occurs on the carbon backbone rather than on exchangeable or enzymatically targeted positions . This makes Sarcosine-13C the preferred tracer for pharmacokinetic studies where faithful reproduction of the unlabeled compound's ADME profile is essential .

Clinical pharmacokinetics Schizophrenia adjunct therapy Stable isotope tracer

Sarcosine-13C Application Scenarios


Absolute Quantification in Clinical Metabolomics

Sarcosine-13C serves as the optimal single-analyte internal standard for the absolute quantification of urinary or plasma sarcosine in prostate cancer biomarker studies. The certified isotopic purity of ≥99 atom % ¹³C with a +1 Da mass shift ensures minimal unlabeled background (≤1%) , while the validated dansylation-based SID-MS platform achieves a relative quantification precision of ~5.3% RSD and a linear dynamic range exceeding two orders of magnitude [1]. The 12-plex MTCIL-UHPLC-MS/MS method, when calibrated with an isotope-labeled sarcosine internal standard, achieves a detection limit of 0.02 nM and can differentiate prostate cancer patients from healthy controls with P < 0.001 [2]. Sarcosine-13C is preferred over sarcosine-d₃ in this application because the ¹³C label avoids deuterium-associated chromatographic retention time shifts and metabolic isotope effects that can compromise quantitative accuracy .

GNMT Biopsy for Early HCC Detection

The GNMT chemical biopsy protocol developed by Oh et al. (2023) requires Sarcosine-13C as the analytical reference standard for calibrating the LC-MS detection of ¹³C-sarcosine produced in vivo from administered ¹³C-glycine [3]. This approach detects hepatic GNMT activity changes as early as 8 weeks in an autochthonous HCC model—9 weeks before visible cancer nodules appear at 17 weeks [3]. Unlabeled sarcosine cannot substitute in this workflow because endogenous sarcosine from dietary and metabolic sources (primarily choline catabolism) generates a high background that obscures the GNMT-derived signal. Only the ¹³C-labeled tracer enables the specific attribution of urinary sarcosine to hepatic GNMT activity, making Sarcosine-13C an indispensable procurement item for translational oncology laboratories developing noninvasive liver cancer diagnostics [3].

Glyphosate Degradation Pathway Assessment

The study by Aslam et al. (2023) demonstrated that ¹³C₃-sarcosine is an essential tracer for distinguishing the sarcosine/glycine biodegradation pathway of glyphosate from the AMPA pathway in agricultural soils [4]. The rapid mineralization of ¹³C₃-sarcosine, coupled with the formation of predominantly biogenic (harmless) non-extractable residues (NERs_biogenic), provides direct evidence that the sarcosine/glycine pathway is the environmentally favorable route [4]. Procurement of ¹³C₃-sarcosine over unlabeled sarcosine or ¹⁴C-labeled material is justified by the need for (a) stable isotope probing to track carbon fate into NERs without radioactive waste handling restrictions, (b) the ability to differentiate biogenic NERs from xenobiotic NERs via isotope ratio mass spectrometry, and (c) compatibility with long-term (75-day) soil incubation studies where ¹⁴C-labeled compounds face regulatory and safety constraints [4].

In Vivo Pharmacokinetic and Flux Studies

For clinical studies investigating sarcosine as an adjunct therapy for schizophrenia, Sarcosine-13C is the preferred tracer for pharmacokinetic and metabolic flux assessments. The documented linear kinetics of sarcosine (Tmax ~1.5–2.5 h, t½ ~1 h at 2–4 g/day oral doses) [5] inform the sampling schedule for ¹³C enrichment measurements, while the use of ¹³C labeling rather than deuteration avoids the confounding metabolic isotope effect (theoretical k_H/k_D ≈ 6–9 for N-demethylation) that could artifactually prolong the apparent t½ of deuterated sarcosine-d₃ . This selection is critical when the objective is to quantify glycine N-methyltransferase flux and sarcosine dehydrogenase activity in vivo, where accurate reproduction of the unlabeled compound's pharmacokinetic profile is a prerequisite for valid metabolic modeling [5].

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